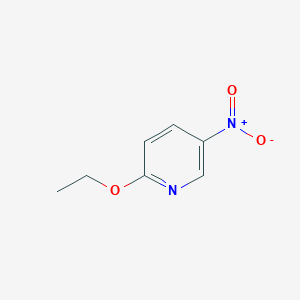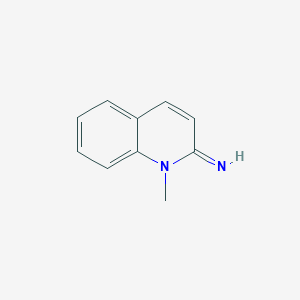
1-methylquinolin-2(1H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methylquinolin-2(1H)-imine, also known as 1-MQI, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of quinoline, which is a class of organic compounds that is widely used in medicinal chemistry due to its diverse biological activities. 1-MQI has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 1-methylquinolin-2(1H)-imine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 1-methylquinolin-2(1H)-imine is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its relatively simple synthesis method and good purity make it a convenient compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-methylquinolin-2(1H)-imine. One area of interest is the development of new cancer therapies based on its potent antitumor activity. Additionally, further research is needed to fully understand its mechanism of action and its potential use as an antioxidant and anti-inflammatory agent. Other areas of interest include the optimization of synthesis methods to improve yields and purity, as well as the development of new derivatives with improved biological activity.
合成法
The synthesis of 1-methylquinolin-2(1H)-imine can be achieved through a variety of methods, including the reaction of 2-aminobenzaldehyde with methylamine in the presence of a catalyst. Another method involves the reaction of 2-acetylbenzonitrile with methylamine, followed by cyclization with sulfuric acid. These methods have been optimized to produce high yields of this compound with good purity.
科学的研究の応用
1-methylquinolin-2(1H)-imine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
特性
| 18029-51-1 | |
分子式 |
C10H10N2 |
分子量 |
158.2 g/mol |
IUPAC名 |
1-methylquinolin-2-imine |
InChI |
InChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3 |
InChIキー |
GWKMDFXFYQEQFE-UHFFFAOYSA-N |
SMILES |
CN1C(=N)C=CC2=CC=CC=C21 |
正規SMILES |
CN1C(=N)C=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



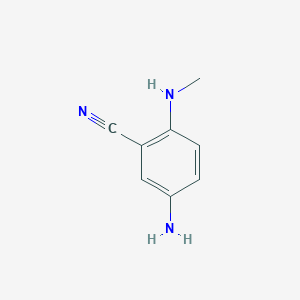
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
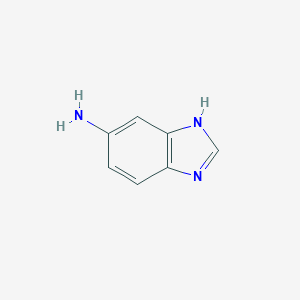

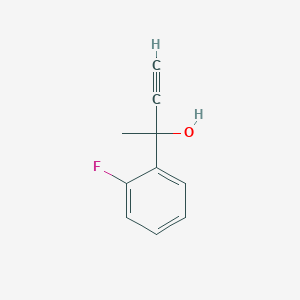
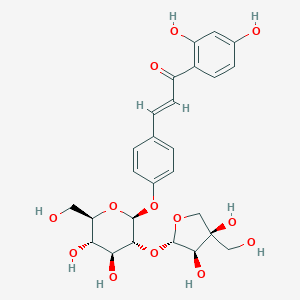

![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
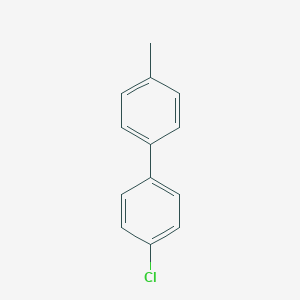
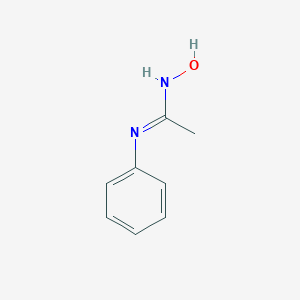
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
